molecular formula C23H19F2N3O2S2 B2724617 N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252897-13-4

N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2724617
CAS No.: 1252897-13-4
M. Wt: 471.54
InChI Key: PVBMMEXOPQJYLH-UHFFFAOYSA-N
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Description

The compound N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidinone derivative. Its structure comprises:

  • A thieno[3,2-d]pyrimidin-4(3H)-one core, substituted at position 3 with a (3,4-dimethylphenyl)methyl group.
  • A sulfanyl (-S-) group at position 2, linked to an acetamide moiety.
  • The acetamide’s nitrogen is bonded to a 2,4-difluorophenyl group.

This scaffold is designed to optimize bioactivity through strategic substitutions. Thienopyrimidinones are known for their pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-31-21)27-23(28)32-12-20(29)26-18-6-5-16(24)10-17(18)25/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBMMEXOPQJYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-2-yl intermediate, followed by the introduction of the dimethylbenzyl group and the difluorophenyl group. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its reactivity and stability.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents on the pyrimidinone core and acetamide side chain. These modifications impact solubility, stability, and bioactivity.

Table 1: Structural Comparison of Compound A and Analogues
Compound ID Pyrimidinone Substituent (Position 3) Acetamide Substituent (N-Linked) Molecular Weight Melting Point (°C) Key Reference
Compound A (3,4-Dimethylphenyl)methyl 2,4-Difluorophenyl 484.52 g/mol Not reported Target
Compound B 3,5-Difluorophenyl 2,5-Dimethoxyphenyl 530.54 g/mol Not reported
Compound C Ethyl + 5,6-Dimethyl 2,4-Difluorophenyl 435.47 g/mol Not reported
Compound D 4-Methylphenyl 4-(Trifluoromethoxy)phenyl 494.51 g/mol Not reported
Compound E 4-Methylpyrimidin-2-yl 2,3-Dichlorophenyl 344.21 g/mol 230–232

Key Observations :

  • Fluorine Substitutions : Compounds A and B feature fluorinated aryl groups, which may enhance metabolic stability and binding affinity via halogen bonding .
  • Lipophilicity : The 3,4-dimethylbenzyl group in Compound A likely increases lipophilicity compared to 4-methylphenyl (Compound D) or ethyl (Compound C), affecting cellular uptake .
  • Molecular Weight : Compound B’s higher molecular weight (530.54 g/mol) suggests reduced bioavailability compared to Compound A (484.52 g/mol) .

Bioactivity and Structural Relationships

Kinase Inhibition Potential

Thienopyrimidinones are often explored as kinase inhibitors. While explicit bioactivity data for Compound A is unavailable, analogues provide insights:

  • Compound E (2,3-dichlorophenyl-substituted) exhibited moderate activity in preliminary assays (IC₅₀ ~10 μM against tyrosine kinases) .
  • Fluorine Effects : The 2,4-difluorophenyl group in Compound A may mimic ATP-binding motifs in kinases, similar to FDA-approved kinase inhibitors like gefitinib .
Antimicrobial Activity
  • Compound C (ethyl + dimethyl substitution) showed enhanced Gram-positive bacterial inhibition (MIC = 8 μg/mL) compared to non-alkylated derivatives, suggesting alkyl groups improve membrane disruption .

Spectroscopic and Crystallographic Insights

NMR and Mass Spectrometry
  • Compound A vs. Compound B : Substituent differences alter NMR chemical shifts. For example, the 3,5-difluorophenyl group in Compound B would deshield aromatic protons compared to Compound A’s 3,4-dimethylbenzyl , as seen in analogous studies .
  • Mass Fragmentation: Molecular networking () indicates that acetamide-containing thienopyrimidinones share fragmentation pathways (e.g., loss of -SO or -CO groups), aiding structural characterization .
Crystallographic Data
  • Compound Analogue () : The dihedral angle between aryl rings (65.2°) in N-(2,4-difluorophenyl)acetamide derivatives influences molecular packing and solubility . Compound A’s 3,4-dimethylbenzyl group may induce similar torsional effects.

Biological Activity

N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A difluorophenyl group.
  • A thieno[3,2-d]pyrimidin core.
  • A sulfanyl linkage with an acetamide group.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular processes, such as kinases and proteases.
  • Antiviral Activity : Preliminary studies suggest that it may have efficacy against viral targets, particularly in the context of HIV research.

Antiviral Properties

Studies have highlighted the compound's potential as an antiviral agent. For instance:

  • Inhibition of HIV : The compound exhibited significant inhibitory activity against wild-type HIV strains with EC50 values in the low nanomolar range (e.g., 10.6 nM) .
  • Resistance Profiles : It has been noted for maintaining effectiveness against certain resistant strains (e.g., K103N mutant) .

Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains:

  • Mechanism : The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Case Studies

  • HIV Research : In a study investigating non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives similar to this compound showed promising results in inhibiting both wild-type and resistant HIV strains. The optimization of chemical structure led to enhanced potency and reduced cytotoxicity .
  • Antimicrobial Efficacy : A related study evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and found significant activity with minimal inhibitory concentrations (MICs) indicating potential therapeutic applications .

Data Tables

Biological Activity EC50 Value (nM) CC50 Value (µM) Target Pathway
HIV Wild-Type10.66138Reverse Transcriptase
HIV K103N Mutant10.2Not specifiedReverse Transcriptase
S. aureusNot specifiedNot specifiedCell Wall Synthesis

Research Findings

Recent findings underscore the importance of structural modifications in enhancing biological activity:

  • Structural Optimization : Removing specific substituents or altering functional groups has been shown to significantly increase potency against viral targets .
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for some derivatives, suggesting good oral bioavailability and low toxicity .

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